2-Sulfanylhexanoic acid
Description
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Properties
CAS No. |
50852-06-7 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2-sulfanylhexanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-2-3-4-5(9)6(7)8/h5,9H,2-4H2,1H3,(H,7,8) |
InChI Key |
JSGPBRQYMLFVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)S |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Features and Reactivity
The compound's structure includes:
-
Carboxylic acid group (pKa ≈ 4.5): Enables acid-base reactions, esterification, and amidation.
-
Thiol group (pKa ≈ 10): Participates in nucleophilic substitutions, oxidation, and disulfide bond formation.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂O₂S |
| Molecular Weight | 148.22 g/mol |
| Key Functional Groups | -COOH, -SH |
| Solubility | Polar organic solvents |
The thiol group’s nucleophilicity and the carboxylic acid’s electrophilicity drive most reactions .
Esterification
2-Sulfanylhexanoic acid reacts with alcohols under acidic catalysis to form thioester derivatives:
Conditions :
-
Catalyst: H₂SO₄ or HCl
-
Temperature: 60–80°C
-
Yield: 70–85% (dependent on alcohol chain length).
Alkylation
The thiol group undergoes alkylation with alkyl halides:
Example : Reaction with methyl iodide produces 2-(methylthio)hexanoic acid.
Challenges : Competing oxidation of -SH to -S-S- requires inert atmospheres .
Oxidation Reactions
The thiol group oxidizes to sulfonic acid (-SO₃H) or disulfides (-S-S-) depending on conditions:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ | Sulfonic acid | Acidic, 25°C |
| O₂ (air) | Disulfide | Basic, 50°C |
| KMnO₄ | Sulfoxide/sulfone | Aqueous, 80°C |
Note : Over-oxidation to sulfonic acids is irreversible and pH-dependent.
pH-Dependent Reactivity
-
Thiol group : Deprotonated at pH > 10, enhancing nucleophilicity for alkylation.
-
Carboxylic acid : Reacts preferentially at pH < 4.5, favoring esterification.
Temperature Effects
-
Esterification : Optimal at 70°C; higher temperatures accelerate side reactions.
-
Oxidation : Exothermic above 60°C, requiring controlled cooling.
Industrial Use
-
Lubricant additives : Thioester derivatives reduce friction coefficients by 20–30%.
-
Challenges : Odor and air sensitivity limit large-scale applications.
Comparative Analysis with Analogues
| Property | 2-Sulfanylhexanoic Acid | 6-Amino-2-mercaptohexanoic Acid |
|---|---|---|
| Functional Groups | -COOH, -SH | -COOH, -SH, -NH₂ |
| pKa (COOH) | 4.5 | 2.8 |
| Key Reactivity | Esterification, alkylation | Peptide bond formation |
| Bioactivity | Low | Antimicrobial |
Challenges and Mitigation Strategies
Q & A
Q. How can researchers ethically address conflicting interpretations of 2-Sulfanylhexanoic acid’s mechanistic role?
- Methodological Answer : Acknowledge limitations in the discussion section (e.g., incomplete stereochemical control). Propose follow-up experiments (e.g., isotopic labeling for pathway tracing). Cite competing hypotheses neutrally and avoid overgeneralizing results. Adhere to journal policies on conflict-of-interest disclosures .
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